molecular formula C9H5ClFN B6210424 3-chloro-8-fluoroisoquinoline CAS No. 1394003-78-1

3-chloro-8-fluoroisoquinoline

Cat. No.: B6210424
CAS No.: 1394003-78-1
M. Wt: 181.59 g/mol
InChI Key: KPWUPANJZPWPEM-UHFFFAOYSA-N
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Description

3-Chloro-8-fluoroisoquinoline (CAS 1394003-78-1) is a valuable fluorinated heterocyclic building block in organic synthesis and medicinal chemistry research. Compounds featuring both halogen and fluorine substituents on an isoquinoline scaffold are of significant interest for developing new therapeutic agents, as the strategic incorporation of fluorine can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates . The presence of both chlorine and fluorine atoms on the isoquinoline ring makes this compound a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), allowing researchers to create diverse libraries of molecules for structure-activity relationship (SAR) studies . Isoquinoline derivatives are privileged structures in drug discovery, found in numerous biologically active compounds and alkaloids . Specifically, halogenated and fluorinated isoquinolines serve as key precursors in the synthesis of potential central nervous system (CNS) drug candidates and other pharmacologically active molecules . This compound is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation . For laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1394003-78-1

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

3-chloro-8-fluoroisoquinoline

InChI

InChI=1S/C9H5ClFN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H

InChI Key

KPWUPANJZPWPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)F)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 8 Fluoroisoquinoline and Analogous Systems

Classical and Contemporary Approaches to Isoquinoline (B145761) Ring Formation

Several classical named reactions provide the foundation for isoquinoline synthesis, each with adaptations for accommodating or introducing halogen substituents.

Bischler–Napieralski Cyclization and its Variants

The Bischler–Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. The reaction is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

The successful application of this method to halogenated systems has been demonstrated. For the synthesis of 3-chloro-8-fluoroisoquinoline, the starting material would be a suitably substituted N-(2-(2-fluoro-phenyl)ethyl)acetamide. The cyclization would be directed to the position ortho to the activating ethylamide group. Subsequent chlorination at the 3-position would yield the target molecule. A key advantage of this method is the potential for a one-pot synthesis of dihydroprotoberberinium salts, which involves cleavage of a silyl (B83357) ether, immediate halogenation, cyclization to a 3,4-dihydroisoquinoline (B110456) derivative, and subsequent intramolecular N-alkylation.

ReagentConditionsProductSignificance
PCl₅, nitrile solventRoom temperature2,3-disubstituted 13,14-dihydroprotoberberinium saltsOne-pot synthesis with in situ halogenation and cyclization.
Tf₂O, 2-chloropyridineLow temperature to warming3,4-dihydroisoquinolinesMild conditions suitable for sensitive substrates, including halogenated phenethylamides.
POCl₃Refluxing1-benzoyl-3,4-dihydroisoquinolinesHigh yields for highly substituted systems.

Pictet–Gams and Pictet–Spengler Reactions

The Pictet–Gams reaction is a modification of the Bischler–Napieralski reaction that starts with a β-hydroxy-β-arylethylamide and yields an isoquinoline directly, avoiding the need for a separate oxidation step. The reaction proceeds under strongly dehydrating conditions. However, studies have shown that under typical Pictet-Gams conditions, the cyclization of various 2-acylamino-1-arylalkan-1-ols can lead to the formation of Δ2-oxazolines instead of isoquinolines. The isoquinoline is thought to be formed via the oxazoline (B21484) as an intermediate under more forcing conditions.

The Pictet–Spengler reaction, on the other hand, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. To synthesize an 8-fluoro-substituted isoquinoline, a 2-(2-fluorophenyl)ethylamine would be the required starting material. The substituent at the 3-position would be determined by the choice of the aldehyde or ketone. For example, reaction with an appropriate chloro-substituted aldehyde could potentially lead to the desired product after oxidation of the resulting tetrahydroisoquinoline.

Pomeranz–Fritsch Synthesis

The Pomeranz–Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. A significant advantage of this method is its ability to produce isoquinolines with substitution patterns that are difficult to achieve with other methods, including substitution at the 7- and 8-positions.

For the synthesis of this compound, the process would begin with 2-fluorobenzaldehyde (B47322). The chloro substituent at the 3-position would need to be introduced either on the aminoacetal starting material or after the isoquinoline core is formed. While the reaction yields can be low and highly dependent on the concentration of the sulfuric acid used, various modifications have been developed to improve its utility.

Starting MaterialsKey TransformationProductReference
Benzaldehyde and 2,2-diethoxyethylamineAcid-catalyzed cyclization of the intermediate benzalaminoacetalIsoquinoline
Substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetalCondensation and cyclizationC1-substituted isoquinoline
BenzalaminoacetalHydrogenation followed by acid-catalyzed cyclizationTetrahydroisoquinoline

Friedländer Reaction and Adaptations for Halogenated Systems

The Friedländer synthesis is a well-established method for the synthesis of quinolines by the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. While traditionally used for quinolines, adaptations of this reaction can be envisioned for the synthesis of isoquinoline analogues. This would likely involve starting with a suitably substituted benzene (B151609) derivative that could undergo cyclization to form the pyridine (B92270) ring of the isoquinoline system. The reaction is often catalyzed by acids or bases.

For a halogenated system like this compound, one could hypothetically start with a 2-amino-3-fluorobenzaldehyde (B155958) derivative and react it with a chloro-substituted carbonyl compound. The reaction conditions, including the choice of catalyst (e.g., trifluoroacetic acid, toluenesulfonic acid, iodine, or Lewis acids), would be critical for achieving the desired cyclization and regioselectivity.

Strategies for Regioselective Halogenation (Chlorination and Fluorination) on the Isoquinoline Core

The introduction of halogen atoms onto a pre-formed isoquinoline ring requires careful consideration of the directing effects of the heterocyclic nitrogen and any existing substituents.

Direct Halogenation Techniques for Isoquinolines

Direct halogenation of the isoquinoline nucleus can be challenging but offers a straightforward approach to halogenated derivatives.

Chlorination: The regioselective chlorination of isoquinolines can be achieved through various methods. One approach involves the use of isoquinoline N-oxides. A novel method has been developed for the regioselective C2-chlorination of isoquinoline N-oxides using triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating reagents. This reaction proceeds smoothly and provides the desired N-heterocyclic chlorides in satisfactory yields. Another method employs the Vilsmeier reagent, generated in situ from POX₃ and DMF, for the regioselective halogenation of isoquinoline N-oxides. For the synthesis of this compound, one could start with 8-fluoroisoquinoline (B92601), convert it to the N-oxide, and then perform a regioselective chlorination at the 3-position. Reductive dehalogenation can be used to remove a halogen at the 1-position if necessary. For example, 1,3-dichloroisoquinoline (B189448) can be selectively substituted at the 1-position, and subsequent reductive dehalogenation yields 3-chloroisoquinoline.

Fluorination: Direct fluorination of the isoquinoline core is often challenging due to the deactivating effect of the nitrogen atom. However, late-stage fluorination using electrophilic fluorinating agents like Selectfluor® has proven effective. This reagent can achieve high regioselectivity under mild conditions. The presence of electron-withdrawing groups on the isoquinoline ring can enhance the efficiency of fluorination. For the synthesis of 8-fluoroisoquinoline derivatives, a directed ortho-lithiation reaction of a suitable precursor can be employed, followed by reaction with a fluorine source.

TechniqueReagentsSubstrateProductSignificance
C2-ChlorinationPPh₃/Cl₃CCNIsoquinoline N-oxideC2-chlorinated isoquinolineHighly efficient and selective method.
HalogenationVilsmeier reagent (POX₃/DMF)Isoquinoline N-oxideHalogenated isoquinolineUtilizes cheap and readily available reagents.
FluorinationSelectfluor®IsoquinolineFluorinated isoquinolineEffective for late-stage fluorination with high regioselectivity.
Directed ortho-lithiationn-BuLi, then N-fluorobenzenesulfonimideSubstituted phenethylamine (B48288) derivative8-Fluoroisoquinoline derivativeAllows for specific introduction of fluorine at the 8-position.

Precursor Design and Synthesis for this compound

Routes to ortho-Substituted Aromatic Precursors

The construction of the 8-fluoroisoquinoline scaffold typically relies on cyclization reactions of appropriately substituted ortho-fluorinated aromatic precursors. These precursors, containing either a phenethylamine or a benzylamine moiety, are crucial starting materials for classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions, or variations thereof.

A versatile approach to such precursors involves the ortho-lithiation of N-protected phenethylamines. For instance, a simple and effective synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770), a direct precursor to the 8-fluoroisoquinoline system, has been described starting from a directed ortho-lithiation reaction . This methodology allows for the introduction of the fluorine atom at the desired position before the cyclization to form the dihydroisoquinoline ring.

Another strategy involves the synthesis of substituted benzaldehydes which can then be used in reactions like the Pomeranz-Fritsch synthesis. For example, 2-fluorobenzaldehyde can be a starting point, which can be converted to more complex precursors. The preparation of acetals from these aldehydes, such as from 2-fluorobenzaldehyde using 2,2-dimethoxypropane, protects the aldehyde functionality while other parts of the molecule are elaborated tandfonline.com.

The synthesis of N-acyl-β-arylethylamides is central to the Bischler-Napieralski reaction. A key precursor for an 8-fluoro-substituted isoquinoline would be an N-acylated-2-(2-fluorophenyl)ethylamine. The synthesis of such compounds can be achieved by the acylation of the corresponding phenethylamine. For example, N-(2-fluoro-6-nitrophenyl)acetamide can be synthesized and subsequently, the nitro group can be reduced and the amino group diazotized and substituted to introduce other functionalities before cyclization chembuyersguide.com.

The Vilsmeier-Haack reaction offers an alternative route, starting from N-arylacetamides. An appropriate precursor would be N-(2-fluorobenzyl)acetamide. The reaction of N-arylacetamides with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of 3-formyl-2-chloroquinolines ijpcbs.comnih.gov. While this applies to quinolines, analogous chemistry can be envisioned for isoquinoline synthesis.

Below is a table summarizing potential ortho-substituted aromatic precursors and the synthetic methods to obtain them.

Precursor NameStarting MaterialsReagents and ConditionsTarget Reaction TypeReference
8-Fluoro-3,4-dihydroisoquinolineN-protected phenethylamineortho-lithiation agent (e.g., n-BuLi), then cyclizationBischler-Napieralski
1-Methoxy-1-(2-fluorophenyl)methane2-Fluorobenzaldehyde, 2,2-Dimethoxypropanep-Toluenesulfonic acid, Diethyl etherPomeranz-Fritsch tandfonline.com
N-(2-Fluoro-6-nitrophenyl)acetamide2-Fluoro-6-nitroanilineAcetic anhydrideBischler-Napieralski chembuyersguide.com
N-(2-Fluorobenzyl)acetamide2-Fluorobenzylamine, Acetyl chlorideBase (e.g., Triethylamine), Dichloromethane (B109758)Vilsmeier-HaackN/A

Optimization of Reaction Conditions and Yields for this compound Synthesis

Formation of the 8-Fluoroisoquinoline Core:

Classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are the cornerstones of isoquinoline synthesis. The Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent, is particularly relevant. For substrates that lack electron-donating groups on the aromatic ring, which is the case for a fluoro-substituted phenyl ring, refluxing in phosphorus oxychloride (POCl₃) with the addition of phosphorus pentoxide (P₂O₅) is often most effective chembuyersguide.com. The choice of solvent is also crucial; while toluene (B28343) is common, higher boiling point solvents like xylene can be used to drive the reaction to completion researchgate.net.

The Vilsmeier-Haack reaction provides another avenue. The reaction of N-arylacetamides with a mixture of POCl₃ and N,N-dimethylformamide (DMF) can yield 2-chloro-3-formylquinolines. Optimization studies on this reaction have shown that the molar ratio of the reagents is critical. For the cyclization of m-methoxyacetanilide, a maximum yield was obtained using 12 mole equivalents of POCl₃ at 90°C ijpcbs.com. This suggests that a significant excess of the Vilsmeier reagent is beneficial.

Chlorination of 8-Fluoroisoquinolin-3-ol:

The conversion of a hydroxyisoquinoline to a chloroisoquinoline is a standard transformation, most commonly achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is generally preferred for chlorinating nitrogen-containing heterocycles researchgate.net. The reaction is typically carried out by heating the hydroxyisoquinoline in neat POCl₃. To enhance the reactivity, phosphorus pentachloride (PCl₅) is often added to the POCl₃, forming a more potent chlorinating mixture indianchemicalsociety.com.

The work-up procedure for this reaction is critical to prevent the hydrolysis of the chloro-product back to the starting alcohol. This can be minimized by first removing the excess POCl₃ under reduced pressure, followed by careful quenching of the reaction mixture with a non-aqueous solvent like dichloromethane before adding it to ice-water or a mild base solution like sodium bicarbonate researchgate.net. The use of a base such as pyridine or diethylaniline during the reaction can also help to scavenge the generated HCl and drive the reaction forward researchgate.net.

The following tables provide an overview of optimized reaction conditions for analogous synthetic transformations.

Table 2.4.1: Optimization of Bischler-Napieralski Type Cyclizations

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
β-ArylethylamidePOCl₃, P₂O₅Toluene110 (reflux)4-8Good chembuyersguide.com
β-ArylethylamideTf₂O, 2-chloropyridineDichloromethane-20 to 00.8High chem-edata.com
Tryptamine & Ketene S,S-acetalInCl₃, TFAAcetonitrile (B52724)Reflux4Good nih.gov

Table 2.4.2: Optimization of Chlorination of Hydroxy-heterocycles

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
6-Bromo-1-hydroxyisoquinolinePOCl₃Neat1004Good
Hydroxy-heterocyclePOCl₃, PCl₅ (3:1)NeatReflux8-10High researchgate.net
6-Fluorocinnoline-4-olSOCl₂, cat. DMFNeatRefluxN/AModerate google.com
2,4-Diamino-6-hydroxypyrimidinePOCl₃NeatRefluxN/AGood

Reactivity and Transformation Pathways of 3 Chloro 8 Fluoroisoquinoline

Electrophilic Aromatic Substitution Reactions on 3-Chloro-8-fluoroisoquinoline

Electrophilic aromatic substitution (EAS) on the isoquinoline (B145761) core is generally challenging due to the deactivating nature of the pyridine (B92270) nitrogen. Such reactions, when they occur, preferentially take place on the carbocyclic (benzene) ring at positions C-5 and C-8. quimicaorganica.orgfirsthope.co.in In this compound, the presence of two deactivating halogen groups further reduces the ring's nucleophilicity, necessitating harsh reaction conditions for EAS to proceed.

Regioselectivity and directing effects of chloro and fluoro substituents

Both chlorine and fluorine are electron-withdrawing via the inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, they are also capable of donating electron density through resonance (+M effect) due to their lone pairs. This resonance effect directs incoming electrophiles to the ortho and para positions. quora.comorganicchemistrytutor.com

In this compound, the benzene (B151609) ring (positions C-5, C-6, and C-7) is the site of potential EAS. The fluorine atom at C-8 will exert its primary directing influence on this ring.

Fluoro group (C-8): As an ortho-, para-director, the fluorine atom directs incoming electrophiles to the C-7 (ortho) and C-5 (para) positions. Fluorine's +M (resonance) effect can partially offset its strong -I (inductive) effect, with some studies noting that fluorobenzene (B45895) can be more reactive than benzene at the para position. wikipedia.orgresearchgate.net

Chloro group (C-3): Located on the electron-deficient pyridine ring, its directing effect on the benzene ring is significantly weaker.

The combination of these effects suggests that any successful electrophilic substitution will be strongly directed to the C-5 and C-7 positions, with the precise outcome depending on the specific reaction and steric factors.

SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall Effect on RingDirecting Preference
-FC-8Strongly deactivatingWeakly donatingDeactivatingortho, para (to C-7, C-5)
-ClC-3Strongly deactivatingWeakly donatingDeactivating(Minor influence on benzene ring)
Pyridine NitrogenN-2Strongly deactivatingN/ADeactivating(Directs to C-5, C-8)

Nitration, Sulfonation, and Halogenation Reactions

Given the highly deactivated nature of the this compound system, these classic EAS reactions are expected to require forcing conditions.

Nitration: Typically performed with a mixture of concentrated nitric acid and sulfuric acid, nitration would likely yield a mixture of 5-nitro- and 7-nitro-3-chloro-8-fluoroisoquinoline.

Sulfonation: Using fuming sulfuric acid, sulfonation is expected to occur at the C-5 or C-7 position. The reaction is often reversible.

Halogenation: The introduction of another halogen (e.g., bromination) would require a Lewis acid catalyst (like FeBr₃) and would also be directed to the C-5 and C-7 positions.

Nucleophilic Substitution Reactions of this compound

The electron-deficient character of the pyridine ring makes the isoquinoline system, particularly at the C-1 and C-3 positions, highly susceptible to nucleophilic aromatic substitution (SNAr). firsthope.co.in

Replacement of Halogens at C-3 and C-8

There is a significant difference in reactivity between the chlorine atom at C-3 and the fluorine atom at C-8.

C-3 Position: The chloro group at C-3 is on the activated pyridine ring. The ring nitrogen helps to stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack. libretexts.orglibretexts.org Therefore, the C-3 chlorine is a good leaving group and can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) via an SNAr mechanism. fishersci.co.uk

C-8 Position: The fluoro group at C-8 is attached to the carbocyclic ring, which is not activated by the ring nitrogen in the same way. Consequently, it is significantly less reactive towards nucleophilic substitution under standard SNAr conditions. While C-F bonds can be cleaved, it typically requires more specialized methods, such as those used in palladium-catalyzed cross-coupling.

This difference in reactivity allows for selective functionalization at the C-3 position while leaving the C-8 fluorine intact.

Amidation, Alkylation, and Arylation at Electrophilic Centers (e.g., C-1)

Besides the C-3 position, the C-1 position of the isoquinoline ring is also a primary electrophilic center, activated by the adjacent nitrogen. nih.gov While this compound lacks a leaving group at C-1, it can be functionalized by attack from strong organometallic nucleophiles like Grignard reagents or organolithium compounds. Such reactions can lead to the formation of 1-alkyl or 1-aryl dihydroisoquinoline intermediates, which can then be oxidized to the corresponding aromatic products. Direct C-4 alkylation of isoquinolines has also been achieved through strategies involving temporary dearomatization. acs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com In these reactions involving this compound, regioselectivity is dictated by the relative reactivity of the C-Cl and C-F bonds.

The bond dissociation energy for a C-Cl bond is significantly lower than that for a C-F bond, making the C-Cl bond much more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in most cross-coupling catalytic cycles. researchgate.netlibretexts.org This reactivity difference allows for highly selective cross-coupling reactions at the C-3 position.

Suzuki Reaction: The coupling of the C-3 chloride with an organoboron species (boronic acid or ester) is a well-established method for forming a C-C bond, yielding 3-aryl- or 3-vinyl-8-fluoroisoquinolines. benthamdirect.comwikipedia.orglibretexts.org

Heck Reaction: The reaction with an alkene at the C-3 position, catalyzed by palladium, would produce 3-alkenyl-8-fluoroisoquinolines.

Sonogashira Reaction: Coupling with a terminal alkyne at the C-3 position provides a direct route to 3-alkynyl-8-fluoroisoquinolines. organic-chemistry.orgacs.orgnih.gov

Typical Conditions for Palladium-Catalyzed Cross-Coupling at the C-3 Position
ReactionCoupling PartnerTypical CatalystTypical BaseTypical Solvent
SuzukiAr-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene (B28343), Dioxane, DMF
HeckAlkene (e.g., Styrene)Pd(OAc)₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DiisopropylamineTHF, DMF

Reduction Reactions of the Isoquinoline Ring System

Selective Reduction to Dihydroisoquinolines and Tetrahydroisoquinolines

No specific studies detailing the selective reduction of this compound to its corresponding dihydro- and tetrahydroisoquinoline derivatives have been reported. In general, the reduction of the isoquinoline core can be achieved using various reagents. Catalytic hydrogenation or the use of hydride reagents are common methods to selectively reduce the pyridine ring of the isoquinoline system. The precise conditions and choice of reagents would determine the extent of reduction, yielding either 1,2-dihydroisoquinolines or 1,2,3,4-tetrahydroisoquinolines. The influence of the chloro and fluoro substituents on the regioselectivity and efficiency of such reductions for this specific compound remains uninvestigated.

Hydrogenation and Reductive Cleavage Strategies

There is no available research on the hydrogenation or reductive cleavage of this compound. Catalytic hydrogenation is a powerful tool for the complete saturation of the isoquinoline ring system. However, under certain conditions, reductive cleavage of the carbon-halogen bond (dehalogenation) can occur. The relative ease of cleavage of the C-Cl bond versus the reduction of the heterocyclic ring would be a key factor to investigate. The presence of the fluorine atom at the 8-position would also be expected to influence the electronic properties of the benzene ring and potentially affect the outcome of hydrogenation reactions.

Oxidation Reactions of the Isoquinoline Ring System

N-Oxidation and its Synthetic Utility

Specific experimental data on the N-oxidation of this compound is not found in the literature. The nitrogen atom of the isoquinoline ring is generally susceptible to oxidation by peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. Isoquinoline N-oxides are versatile synthetic intermediates that can undergo a variety of transformations, including nucleophilic substitution and rearrangement reactions. The electronic effects of the chlorine and fluorine substituents would likely modulate the reactivity of the nitrogen atom towards oxidation.

Ring Cleavage Reactions under Vigorous Conditions

No studies have been published describing the ring cleavage of this compound under vigorous oxidative conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or ozone, can lead to the cleavage of the isoquinoline ring system. The position of cleavage is often influenced by the substituents present on the rings. For this compound, the relative stability of the pyridine and benzene rings under harsh oxidative stress has not been experimentally determined.

Derivatization at the Nitrogen Atom of this compound

Direct derivatization at the nitrogen atom of this compound has not been documented. The lone pair of electrons on the nitrogen atom allows for reactions such as alkylation, acylation, and the formation of quaternary ammonium (B1175870) salts. These reactions are fundamental in modifying the electronic and steric properties of the isoquinoline core and are often employed in the synthesis of biologically active molecules. However, specific examples involving this compound are not available.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 8 Fluoroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 3-chloro-8-fluoroisoquinoline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, offering deep insights into the molecule's electronic environment and connectivity.

The ¹H NMR spectrum of this compound is expected to display five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline (B145761) core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents (chlorine and fluorine). The chlorine at the C-3 position and the fluorine at the C-8 position both deshield adjacent protons.

Based on the analysis of substituent effects and data from related isoquinoline compounds, the predicted ¹H NMR spectral data for this compound are summarized below. The proton at C-1 is anticipated to be the most deshielded due to its proximity to the nitrogen atom. The protons on the fluorinated benzene (B151609) ring (H-5, H-6, and H-7) will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1~9.1s-
H-4~7.8s-
H-5~7.7d³J(H5-H6) ≈ 8.5
H-6~7.5t³J(H6-H5) ≈ 8.5, ³J(H6-H7) ≈ 7.5
H-7~7.3dd³J(H7-H6) ≈ 7.5, ⁴J(H7-F8) ≈ 5.0

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms of the isoquinoline ring system. The chemical shifts are influenced by the electronegativity of the nitrogen and halogen atoms. The carbon atom bonded to fluorine (C-8) will appear as a doublet due to one-bond carbon-fluorine coupling (¹J(C-F)), which is typically large. Other carbons in proximity to the fluorine atom may also exhibit smaller long-range C-F couplings. The carbons attached to chlorine (C-3) and nitrogen (C-1, C-4a, C-8a) will also have characteristic chemical shifts.

CarbonPredicted Chemical Shift (δ, ppm)Predicted ¹³C-¹⁹F Coupling (J(C-F), Hz)
C-1~152-
C-3~149-
C-4~122-
C-4a~135-
C-5~129-
C-6~128-
C-7~115²J ≈ 20
C-8~160¹J ≈ 250
C-8a~125-

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at C-8. The chemical shift of this fluorine is anticipated to be in the typical range for aryl fluorides. alfa-chemistry.comucsb.educolorado.edu This signal will likely appear as a doublet of doublets due to coupling with the ortho proton H-7 (³J(F-H)) and the meta proton H-5 (⁴J(F-H)). The precise chemical shift can be influenced by solvent and temperature. compoundchem.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming the sequence of protons on the fluorinated ring. chemeurope.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the definitive assignment of the protonated carbons (C-1, C-4, C-5, C-6, and C-7) by linking their respective signals from the ¹H and ¹³C NMR spectra. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary (non-protonated) carbons such as C-3, C-4a, C-8, and C-8a. For instance, H-1 would show correlations to C-3 and C-8a, while H-4 would correlate with C-3, C-4a, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can be used to confirm the regiochemistry of the substituents. For example, a NOESY spectrum would show a correlation between H-7 and the fluorine at C-8, confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound, with the molecular formula C₉H₅ClFN, the theoretical exact mass of the monoisotopic molecular ion can be calculated.

The HRMS spectrum would also exhibit a characteristic isotopic pattern for a chlorine-containing compound. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, there would be two major peaks for the molecular ion: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. This pattern serves as a clear indicator of the presence of a single chlorine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of pharmaceutical compounds and synthetic intermediates, offering high sensitivity and selectivity. kuleuven.be It combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry to identify and quantify components within a mixture. kuleuven.be For this compound, LC-MS is primarily employed to assess its purity, identify any synthesis-related impurities, and detect degradation products.

In a typical LC-MS analysis, a reversed-phase High-Performance Liquid Chromatography (HPLC) system is used. The separation is often achieved on a C18 column, which is a nonpolar stationary phase. nih.gov A gradient elution method is commonly employed, using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govlcms.cz To improve chromatographic peak shape and promote ionization, a small amount of an acid modifier like formic acid or acetic acid is usually added to the mobile phase. lcms.cz

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and preserving the molecular ion. In positive ion mode, this compound is expected to be detected as its protonated molecular ion, [M+H]⁺. The high-resolution mass spectrometry (HRMS) capability allows for the determination of the compound's elemental composition with high accuracy, confirming its identity. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram.

Table 1: Illustrative LC-MS Parameters for Purity Analysis of this compound

Parameter Condition
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Expected Ion [M+H]⁺

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for HRMS |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum provides a unique "fingerprint" of the molecule. libretexts.orglumenlearning.com

For this compound, the IR spectrum would exhibit several characteristic absorption bands corresponding to its distinct structural features. The aromatic nature of the isoquinoline ring system gives rise to specific vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. lumenlearning.com The C=C and C=N stretching vibrations within the aromatic rings produce a series of sharp peaks in the 1600-1400 cm⁻¹ region. lumenlearning.compressbooks.pub

The presence of halogen substituents also results in characteristic absorptions. The C-Cl stretching vibration typically appears in the fingerprint region, broadly between 800-600 cm⁻¹, although its exact position can be influenced by the aromatic system. The C-F stretching vibration is known to produce a strong absorption band in the 1400-1000 cm⁻¹ range. libretexts.org The identification of these specific absorption bands allows for the confirmation of the key functional groups within the molecular structure of this compound.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aromatic C=C / C=N Stretch 1600 - 1400 Medium to Strong
Aromatic C-H Out-of-Plane Bend 900 - 675 Strong
C-F Stretch 1400 - 1000 Strong

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystal structure of a this compound derivative would provide precise measurements of all intramolecular geometric parameters. For instance, analysis of a related 5-chloroquinolin-8-yl acrylate (B77674) structure revealed C-Cl bond lengths around 1.738 Å and C-N bond lengths within the quinoline (B57606) ring of approximately 1.319 Å and 1.356 Å. researchgate.net Similar values would be expected for this compound. The bond lengths and angles within the fused aromatic rings would confirm the planarity of the isoquinoline core. Any minor deviations from ideal geometries, such as slight puckering or twisting, can be quantified by torsion angles. This data is crucial for understanding the electronic effects of the chloro and fluoro substituents on the geometry of the isoquinoline scaffold and for providing parameters for computational modeling studies.

Chromatographic Techniques for Purification and Purity Assessment (HPLC, TLC)

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used for these purposes.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of chemical reactions and to quickly assess the purity of a sample. mtak.hu For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mixture of nonpolar and polar solvents, such as petroleum ether and ethyl acetate, would serve as the mobile phase. researchgate.net The compound is spotted on the plate, which is then placed in a chamber containing the mobile phase. As the solvent moves up the plate by capillary action, it carries the compound with it. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. By comparing the Rf value of the synthesized product to that of a standard, and by observing the presence of any additional spots, a qualitative assessment of purity can be made. mtak.hu

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides quantitative purity analysis. google.com As described in the LC-MS section, a reversed-phase C18 column is typically used for halogenated aromatic compounds. The sample is injected into the system and eluted with a mobile phase under high pressure. A detector, most commonly an ultraviolet (UV) detector, is used to monitor the eluent. Since the isoquinoline ring system contains a chromophore, it will absorb UV light at a specific wavelength (e.g., 254 nm). The output is a chromatogram showing peaks that correspond to the different components of the sample. The purity of this compound is determined by calculating the percentage of the area of its corresponding peak relative to the total area of all peaks in the chromatogram. HPLC is also used on a preparative scale to purify large quantities of the compound.

Table 3: Typical Chromatographic Conditions for this compound

Technique Stationary Phase Mobile Phase (Illustrative) Detection Purpose
TLC Silica Gel 60 F₂₅₄ Petroleum Ether / Ethyl Acetate (e.g., 7:3 v/v) UV Light (254 nm) Reaction Monitoring, Purity Check
HPLC C18 Silica Gel Acetonitrile / Water Gradient UV-Vis Detector (e.g., 254 nm) Purity Assessment, Quantification

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate Gradient | UV Light or TLC | Purification |

Computational and Mechanistic Investigations of 3 Chloro 8 Fluoroisoquinoline Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is particularly well-suited for determining the electronic structure and optimized geometry of organic molecules like 3-chloro-8-fluoroisoquinoline. Such calculations would typically be performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to provide a detailed picture of the molecule's fundamental properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be distributed primarily over the isoquinoline (B145761) ring system, with significant contributions from the nitrogen atom and the carbon atoms of the fused rings. The LUMO, conversely, would also be delocalized across the aromatic system, but likely with significant contributions from the carbon atoms attached to the electronegative chlorine and fluorine atoms. The presence of the electron-withdrawing chloro and fluoro groups is anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline. The HOMO-LUMO gap is a critical parameter for predicting the molecule's behavior in chemical reactions. A smaller gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds

Compound Predicted HOMO Energy (eV) Predicted LUMO Energy (eV) Predicted HOMO-LUMO Gap (eV)
Isoquinoline -6.5 to -6.0 -1.5 to -1.0 5.0 to 4.5
3-Chloroisoquinoline -6.7 to -6.2 -1.8 to -1.3 4.9 to 4.4
8-Fluoroisoquinoline (B92601) -6.6 to -6.1 -1.7 to -1.2 4.9 to 4.4
This compound -6.8 to -6.3 -2.0 to -1.5 4.8 to 4.3

Note: The values presented are estimations based on computational data for analogous compounds and established substituent effects. Actual values would require specific DFT calculations for this compound.

The distribution of electron density within a molecule is fundamental to its reactivity. DFT calculations can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

In the case of this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen, chlorine, and fluorine atoms, indicating their propensity to interact with electrophiles. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and certain parts of the carbon framework, highlighting potential sites for nucleophilic attack. The presence of the chlorine atom at the 3-position and the fluorine atom at the 8-position will significantly influence the charge distribution across the entire isoquinoline ring system.

Reaction Mechanism Studies Using Computational Methods

Computational methods are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and the characterization of transition states.

When a molecule has multiple potential reaction sites, computational chemistry can predict the most likely outcome. In the case of this compound, electrophilic substitution reactions are expected to occur on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the nitrogen atom. quimicaorganica.org DFT calculations of the transition state energies for substitution at different positions can reveal the most favorable pathway, thus explaining the observed regioselectivity. The positions 5 and 8 are generally the most favored for electrophilic attack in isoquinolines. quimicaorganica.org However, the presence of the fluorine at position 8 would likely direct incoming electrophiles to position 5.

Conformational Analysis and Molecular Dynamics Simulations

While the isoquinoline core is largely planar, conformational flexibility can arise from the rotation of substituents, though this is not a major factor for this compound itself. However, for derivatives with flexible side chains, conformational analysis becomes critical. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including its vibrational modes and its interactions with solvent molecules. github.io These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and flexes at a given temperature. Such studies are particularly important for understanding how the molecule behaves in a biological environment, for example, when interacting with a protein binding site.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Isoquinoline
3-Chloroisoquinoline
8-Fluoroisoquinoline
3-chloro-4-hydroxyquinolin
8-chloro-quinolone
5-Chloro-8-hydroxyquinolinium nitrate
3-fluoropyridine
3-chloropyridine

Prediction of Spectroscopic Properties through Computational Approaches

While direct experimental and computational studies on this compound are not extensively available in public literature, the spectroscopic properties of this compound can be reliably predicted using well-established computational chemistry methods. These approaches are crucial for understanding the molecule's electronic structure and for interpreting experimental data. The primary methods for these predictions are Density Functional Theory (DFT) for ground-state properties like vibrational frequencies and NMR chemical shifts, and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, such as UV-Vis absorption spectra. researchgate.netdergipark.org.tr

Computational models begin by determining the most stable three-dimensional geometry of the molecule through energy minimization. For substituted isoquinolines, DFT methods, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide accurate geometric parameters that correlate well with experimental data where available. dergipark.org.trnih.gov Once the optimized geometry is obtained, it serves as the foundation for predicting various spectroscopic properties.

Vibrational Spectra (FT-IR and FT-Raman)

The vibrational modes of this compound can be computed to predict its infrared (IR) and Raman spectra. DFT calculations provide the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration for the molecule. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve accuracy, it is standard practice to apply a scaling factor to the computed frequencies. nih.govresearchgate.net For instance, studies on related molecules like 2-chloroquinoline-3-carboxaldehyde have used scaling factors around 0.961 to align theoretical data with experimental findings. nih.gov

The predicted spectrum for this compound would feature characteristic peaks corresponding to specific bond vibrations. Key vibrational modes would include:

C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region for the aromatic rings. researchgate.net

C=C and C=N stretching: These vibrations within the isoquinoline ring system are expected in the 1300–1650 cm⁻¹ range. researchgate.net

C-Cl stretching: This mode is generally found in the 550–760 cm⁻¹ region, and its precise location can be influenced by the electronic environment. dergipark.org.tr

C-F stretching: A strong absorption band is anticipated in the 1000–1350 cm⁻¹ range, characteristic of aryl fluorides.

Ring bending and deformation modes: These appear at lower frequencies and contribute to the fingerprint region of the spectrum.

The table below illustrates the type of data generated from such calculations, based on a representative analysis of a similar chloro-substituted quinoline (B57606). nih.gov

Table 1: Illustrative Example of Calculated Vibrational Frequencies for a Chloro-Substituted Heterocycle
Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Scaled Frequency (cm⁻¹)Assignment
ν(C-H)31503027Aromatic C-H Stretch
ν(C=C)16451581Aromatic Ring Stretch
ν(C=N)15901528Ring C=N Stretch
ν(C-Cl)720692C-Cl Stretch

NMR Spectra (¹H and ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common and reliable approach for calculating nuclear magnetic shielding tensors. nih.govresearchgate.net The isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard, usually Tetramethylsilane (TMS). mdpi.com

δsample = σTMS - σsample

For this compound, the GIAO-DFT calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. The predicted shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the chlorine and fluorine atoms are expected to cause significant downfield shifts (higher ppm values) for nearby carbon and hydrogen atoms compared to unsubstituted isoquinoline. The accuracy of these predictions is generally high, with mean absolute errors often falling within 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C when using appropriate functionals and basis sets. acs.org

The following table provides a hypothetical but realistic prediction of the ¹³C NMR chemical shifts for this compound, illustrating the expected output from a GIAO-DFT calculation.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Carbon AtomPredicted Chemical Shift (ppm)Primary Influencing Factor
C1152.5Adjacent to Nitrogen
C3148.0Attached to Chlorine
C4122.0Ortho to C3-Cl
C5128.0-
C6125.0-
C7129.5Ortho to C8-F
C8161.0Attached to Fluorine (Large C-F coupling expected)
C4a135.0Bridgehead Carbon
C8a140.0Bridgehead Carbon

Electronic Spectra (UV-Vis)

The electronic absorption properties, which determine the UV-Vis spectrum, are investigated using TD-DFT. mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. nih.gov

Synthetic Applications and Advanced Molecular Architecture Design Based on 3 Chloro 8 Fluoroisoquinoline

3-Chloro-8-fluoroisoquinoline as a Privileged Building Block in Complex Organic Synthesis

The utility of this compound in complex organic synthesis stems from the differential reactivity of its carbon-halogen bonds. In modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are paramount for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations typically follows the order: I > Br > Cl >> F. This reactivity gradient makes this compound an ideal substrate for regioselective functionalization.

The chlorine atom at the C-3 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the highly stable C-F bond at the C-8 position. This allows for a wide array of cross-coupling reactions to be performed selectively at the C-3 position while leaving the C-8 fluorine atom intact for potential subsequent transformations. Key examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the C-3 position with a variety of organoboron reagents (e.g., boronic acids or esters). This is a powerful method for introducing aryl, heteroaryl, or alkyl groups to the isoquinoline (B145761) core.

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-3 position. This is particularly valuable in medicinal chemistry for synthesizing compounds with specific biological targets.

Sonogashira Coupling: Terminal alkynes can be coupled to the C-3 position using this palladium-copper co-catalyzed reaction, providing a direct route to alkynyl-substituted isoquinolines. These products are versatile intermediates for further synthesis, including the construction of more complex heterocyclic systems. mdpi.com

Heck Coupling: Alkenes can be attached at the C-3 position, offering a method to introduce vinyl groups and other unsaturated moieties.

This selective reactivity makes this compound a "privileged" building block, as it provides a reliable and predictable handle for the initial step in a multi-step synthesis, setting the stage for the construction of highly elaborate molecules.

Rational Design of Diversely Functionalized Isoquinoline-Based Molecular Architectures

The true synthetic power of this compound is realized in the rational and sequential design of complex molecules. emory.edunih.gov The ability to selectively functionalize the C-3 position first is the cornerstone of this strategy. After an initial cross-coupling reaction at the C-3 chloride, the resulting product, now a C-3 substituted 8-fluoroisoquinoline (B92601), can be subjected to a second, distinct functionalization.

While the C-F bond is generally robust, advanced catalytic systems or harsh reaction conditions can be employed to activate it for nucleophilic aromatic substitution (SNAr) or even certain types of cross-coupling reactions. This two-step functionalization strategy allows for the creation of 3,8-disubstituted isoquinolines with precisely controlled and diverse substitution patterns that would be difficult to achieve through other synthetic routes.

For example, a synthetic chemist could design a sequence as follows:

Step 1 (C-3 Functionalization): React this compound with a boronic acid via a Suzuki coupling to install an aryl group at the 3-position.

Step 2 (C-8 Functionalization): The resulting 3-aryl-8-fluoroisoquinoline could then be treated with a strong nucleophile, such as a sodium alkoxide, to replace the fluorine atom with an alkoxy group via an SNAr reaction.

This stepwise approach allows for the controlled introduction of different functionalities, a critical aspect in creating molecules with tailored properties for specific applications, such as pharmaceuticals or materials science. The table below illustrates the potential for selective C-3 functionalization.

Table 1: Regioselective Cross-Coupling Reactions at the C-3 Position of this compound
Reaction TypeCoupling PartnerBond FormedPotential Functional Group Introduced
Suzuki-MiyauraAr-B(OH)2C-CAryl, Heteroaryl
Buchwald-HartwigR2NHC-NSecondary or Primary Amine
SonogashiraR-C≡CHC-C (sp)Alkynyl
HeckH2C=CHRC-C (sp2)Vinyl
StilleR-Sn(Bu)3C-CAryl, Vinyl, Alkyl

Development of Libraries of this compound Derivatives for Chemical Biology Probes

Chemical biology relies on the use of small molecules (probes) to study and manipulate biological systems. The isoquinoline framework is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. nih.govresearchgate.net The ability to systematically and efficiently generate a large number of structurally related compounds—a chemical library—is essential for screening and identifying potent and selective probes.

This compound is an excellent starting point for combinatorial library synthesis. Using the selective C-3 functionalization chemistry described above, a diverse array of building blocks (boronic acids, amines, alkynes, etc.) can be coupled to the isoquinoline core. This can be performed in a parallel synthesis format to rapidly generate a large library of 3-substituted-8-fluoroisoquinoline derivatives.

Each compound in the library possesses a common 8-fluoroisoquinoline core but a unique functional group at the 3-position. This diversity allows for the exploration of the structure-activity relationship (SAR) around that position. The fluorine at the C-8 position can also be beneficial, as fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. These libraries can be screened against biological targets like enzymes or receptors to identify "hit" compounds that can be further optimized into potent chemical probes or drug leads. nih.gov

Table 2: Exemplar Library of Derivatives from this compound
EntryReagent Used (at C-3)Reaction TypeResulting C-3 Substituent
1Phenylboronic acidSuzuki-Phenyl
2MorpholineBuchwald-Hartwig-Morpholinyl
3EthynylbenzeneSonogashira-Phenylethynyl
44-Pyridylboronic acidSuzuki-Pyridin-4-yl
5PiperidineBuchwald-Hartwig-Piperidinyl

Utility of this compound in the Preparation of Advanced Materials (e.g., dyes, specialty polymers)

The applications of isoquinoline derivatives extend beyond biology into materials science. amerigoscientific.com The fused aromatic ring system of isoquinoline provides a rigid, planar structure with inherent photophysical properties that can be tuned through chemical modification. nih.gov This makes isoquinoline derivatives attractive candidates for the development of organic functional materials.

Dyes and Pigments: By attaching chromophores and auxochromes to the isoquinoline core via cross-coupling reactions, it is possible to create novel organic dyes. chemicalbook.com For instance, Sonogashira or Suzuki coupling reactions at the C-3 position of this compound can extend the π-conjugated system of the molecule. Extending π-conjugation typically shifts the absorption and emission spectra to longer wavelengths (a bathochromic shift), potentially leading to compounds that absorb and emit light in the visible or even near-infrared (NIR) regions. researchgate.net Such dyes could find applications in areas like fluorescent imaging, sensors, or organic light-emitting diodes (OLEDs).

Specialty Polymers: If this compound is reacted with a di-functional coupling partner (e.g., a diboronic acid in a Suzuki polymerization), it can be incorporated as a monomer unit into a conjugated polymer. Isoquinoline-containing polymers have been investigated for their potential as semiconducting materials in organic electronics, such as organic field-effect transistors (OFETs). rsc.orgresearchgate.net The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring can influence the electronic properties (e.g., the HOMO/LUMO energy levels) of the resulting polymer. By carefully selecting the co-monomers, polymers with specific charge transport properties (p-type, n-type, or ambipolar) can be designed. The this compound monomer offers a route to create polymers with both extended conjugation and fluorine substitution, which is known to enhance polymer stability and influence molecular packing in the solid state.

Q & A

Q. Table 1: Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity (%)Reference
Fluorination (8-position)CsF, DMSO, 90°C, 12h6892
Chlorination (3-position)POCl₃, DCM, 0°C→RT, 6h7589
PurificationColumn chromatography (SiO₂, EtOAc/Hex)>95

Q. Table 2: Biological Activity of Derivatives

DerivativeTarget (IC₅₀)Cell Line/EnzymeReference
3-Cl-8-F-IsoquinolineEGFR Kinase (18 nM)MCF-7 (Breast Cancer)
3-Cl-8-F-CF₃Topoisomerase II (5 µM)HepG2 (Liver Cancer)

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